molecular formula C9H14O3 B6154286 4-tert-butyloxane-2,6-dione CAS No. 145610-08-8

4-tert-butyloxane-2,6-dione

Cat. No.: B6154286
CAS No.: 145610-08-8
M. Wt: 170.21 g/mol
InChI Key: XMQDKLJHMAGHCS-UHFFFAOYSA-N
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Description

4-tert-butyloxane-2,6-dione is an organic compound with the molecular formula C9H14O3 It is a derivative of oxane, featuring a tert-butyl group at the 4-position and two keto groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyloxane-2,6-dione typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes. The process includes the dropwise addition of secondary amines, which significantly reduces the dosage of amines required . Optimized conditions involve using 0.3–0.5 M of 2,6-di-tert-butylphenol and removing water generated during the Mannich base formation step to accelerate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyloxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-tert-butyloxane-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyloxane-2,6-dione involves its interaction with molecular targets through its functional groups. The keto groups can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-methylmorpholine-2,6-dione: Similar in structure but with a methyl group instead of a tert-butyl group.

    2,6-di-tert-butylphenol: Lacks the oxane ring but shares the tert-butyl groups.

Uniqueness

4-tert-butyloxane-2,6-dione is unique due to its combination of the oxane ring and tert-butyl groups, which confer specific chemical properties and reactivity patterns not found in similar compounds .

Properties

CAS No.

145610-08-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-tert-butyloxane-2,6-dione

InChI

InChI=1S/C9H14O3/c1-9(2,3)6-4-7(10)12-8(11)5-6/h6H,4-5H2,1-3H3

InChI Key

XMQDKLJHMAGHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)OC(=O)C1

Purity

95

Origin of Product

United States

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